molecular formula C14H19FN2O2 B5809049 ethyl 4-(4-fluorobenzyl)-1-piperazinecarboxylate

ethyl 4-(4-fluorobenzyl)-1-piperazinecarboxylate

Cat. No. B5809049
M. Wt: 266.31 g/mol
InChI Key: HDWHPHSPIGFUDL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

Ethyl 4-(4-fluorobenzyl)-1-piperazinecarboxylate can be synthesized through different chemical reactions. For instance, the reaction between ethyl 1-piperazinecarboxylate and 4-fluorobenzoic acid results in products like 4-[4-(Ethoxycarbonyl)piperazin-1-yl]benzoic acid (EPBA), demonstrating the versatility of ethyl 4-(4-fluorobenzyl)-1-piperazinecarboxylate in synthesis reactions (Faizi, Ahmad, & Golenya, 2016). Other examples include the Knoevenagel condensation reaction, where ethyl 2-(4-fluorobenzylidene)-3-oxobutanoate is synthesized, showcasing the compound's role in forming structurally complex molecules with antimicrobial activities (Kumar et al., 2016).

Molecular Structure Analysis

The molecular structure of ethyl 4-(4-fluorobenzyl)-1-piperazinecarboxylate derivatives has been extensively studied. The crystal structure analysis reveals that molecules like EPBA have two independent molecules in the unit with similar conformations, where the piperazine ring adopts a chair conformation (Faizi, Ahmad, & Golenya, 2016). These analyses are crucial for understanding the chemical behavior and potential applications of the compound.

Chemical Reactions and Properties

Ethyl 4-(4-fluorobenzyl)-1-piperazinecarboxylate undergoes various chemical reactions, forming new compounds with different properties. For example, its use in the synthesis of radioligands for imaging studies shows the compound's versatility in chemical transformations (Lu et al., 2005). These reactions highlight the compound's chemical reactivity and its potential in pharmacological research.

Physical Properties Analysis

The physical properties of ethyl 4-(4-fluorobenzyl)-1-piperazinecarboxylate derivatives, such as solubility, melting point, and crystal structure, are essential for their application in various fields. The detailed crystallographic analysis provides insights into the compound's physical characteristics and how they might affect its chemical behavior and interaction with other substances (Faizi, Ahmad, & Golenya, 2016).

Chemical Properties Analysis

The chemical properties of ethyl 4-(4-fluorobenzyl)-1-piperazinecarboxylate, such as reactivity with various reagents, stability under different conditions, and its role as a precursor in synthesis reactions, are critical for its application in medicinal chemistry and other scientific fields. Understanding these properties is crucial for designing new compounds with desired biological or chemical activities (Kumar et al., 2016).

Safety and Hazards

While specific safety and hazard information for “ethyl 4-(4-fluorobenzyl)-1-piperazinecarboxylate” was not found, related compounds such as “4-Fluorobenzyl alcohol” have safety data sheets available that provide information on handling, storage, and emergency procedures .

properties

IUPAC Name

ethyl 4-[(4-fluorophenyl)methyl]piperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19FN2O2/c1-2-19-14(18)17-9-7-16(8-10-17)11-12-3-5-13(15)6-4-12/h3-6H,2,7-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDWHPHSPIGFUDL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCN(CC1)CC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cambridge id 5432181

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